molecular formula C29H41BN4O10S2 B606474 Carbavance CAS No. 2031124-72-6

Carbavance

Cat. No.: B606474
CAS No.: 2031124-72-6
M. Wt: 680.6 g/mol
InChI Key: SDJYWZHQLNEXKV-SSHSFQATSA-N
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Description

Meropenem and vaborbactam is a combination medication used to treat complicated urinary tract infections, complicated abdominal infections, and hospital-acquired pneumonia. Meropenem is a beta-lactam antibiotic, while vaborbactam is a beta-lactamase inhibitor. This combination is particularly effective against bacteria that produce beta-lactamase enzymes, which would otherwise degrade the antibiotic .

Synthetic Routes and Reaction Conditions:

    Meropenem: The synthesis of meropenem involves the formation of a beta-lactam ring, which is a common feature of beta-lactam antibiotics. The process typically includes the acylation of a thiazolidine ring with a beta-lactam nucleus.

    Vaborbactam: Vaborbactam is synthesized using a boronic acid-based approach.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Meropenem: Common reagents include acylating agents and oxidizing or reducing agents. The reactions typically occur under mild to moderate temperatures and neutral to slightly acidic pH conditions.

    Vaborbactam: Reagents include boronic acids and esters.

Major Products:

Scientific Research Applications

Meropenem and vaborbactam have a wide range of applications in scientific research:

    Chemistry: Used as a model system to study beta-lactamase inhibition and the development of new antibiotics.

    Biology: Employed in studies of bacterial resistance mechanisms and the role of beta-lactamases in bacterial survival.

    Medicine: Extensively used in clinical trials to evaluate the efficacy of new antibiotic combinations and to develop treatment protocols for multidrug-resistant infections.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Meropenem works by inhibiting the construction of the bacterial cell wall. It binds to penicillin-binding proteins, which are essential for cell wall synthesis, leading to cell lysis and death. Vaborbactam, on the other hand, inhibits beta-lactamase enzymes that would otherwise degrade meropenem. This dual action ensures that meropenem remains effective against beta-lactamase-producing bacteria .

Comparison with Similar Compounds

    Imipenem and cilastatin: Another combination of a beta-lactam antibiotic and a beta-lactamase inhibitor. Cilastatin inhibits renal dehydropeptidase, preventing the degradation of imipenem.

    Ceftazidime and avibactam: A combination used to treat similar infections, with avibactam acting as the beta-lactamase inhibitor.

Uniqueness:

This comprehensive overview highlights the significance of meropenem and vaborbactam in the fight against multidrug-resistant bacterial infections. If you have any further questions or need more details, feel free to ask!

Properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S.C12H16BNO5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t7-,8-,9+,10+,11-,12-;8-,10-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJYWZHQLNEXKV-SSHSFQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41BN4O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031124-72-6
Record name Meropenem mixture with vaborbactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2031124726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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